molecular formula C7H12N4 B3317978 5-(Aminomethyl)-2,6-dimethylpyrimidin-4-amine CAS No. 98337-38-3

5-(Aminomethyl)-2,6-dimethylpyrimidin-4-amine

Cat. No.: B3317978
CAS No.: 98337-38-3
M. Wt: 152.2 g/mol
InChI Key: DEOWHUDUQMOMEQ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2,6-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C7H12N4 and its molecular weight is 152.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-2,6-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-4-6(3-8)7(9)11-5(2)10-4/h3,8H2,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOWHUDUQMOMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Aminomethyl 2,6 Dimethylpyrimidin 4 Amine

Classical Pyrimidine (B1678525) Synthesis Approaches and Adaptations

The foundational step in producing 5-(aminomethyl)-2,6-dimethylpyrimidin-4-amine is the creation of the 2,6-dimethylpyrimidin-4-amine core. This is typically achieved through well-established cyclocondensation reactions.

Cyclocondensation Reactions Utilizing Amidine, Guanidine (B92328), or Thiourea (B124793) Derivatives

The most prevalent and industrially significant method for constructing the pyrimidine ring of the target molecule is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a guanidine or amidine derivative. In the case of 2,6-dimethylpyrimidin-4-amine, guanidine is the N-C-N building block of choice.

The reaction proceeds by treating guanidine with a 1,3-diketone. This acid-catalyzed condensation is a cornerstone of pyrimidine synthesis. The mechanism involves the nucleophilic attack of the guanidine nitrogens onto the carbonyl carbons of the diketone, followed by dehydration to form the stable aromatic pyrimidine ring. While thiourea can also be used to generate thiopyrimidines, for the synthesis of the target amine, guanidine is the preferred reagent.

Strategic Incorporations of 1,3-Diketone or 1,3-Diester Systems

For the synthesis of 2,6-dimethylpyrimidin-4-amine, the readily available 1,3-diketone, acetylacetone (B45752) (2,4-pentanedione), serves as the ideal C-C-C fragment. The two methyl groups of the target molecule at positions 2 and 6 originate from the acetyl groups of acetylacetone.

The reaction involves the condensation of guanidine with acetylacetone in an aqueous alkaline medium. This method has been shown to be efficient, with good yields. For instance, reacting guanidine nitrate (B79036) with acetylacetone in the presence of sodium carbonate at elevated temperatures (95-100 °C) can produce 2-amino-4,6-dimethylpyrimidine (B23340) in high purity. google.com An alternative approach involves the reaction of guanidine hydrochloride with acetylacetone under similar alkaline conditions. google.com

Targeted Synthesis of this compound

Once the 2,6-dimethylpyrimidin-4-amine core is synthesized, the next critical phase is the introduction of the aminomethyl group at the 5-position of the pyrimidine ring. This is a targeted functionalization that requires careful selection of precursors and optimization of reaction conditions.

Precursor Design and Selection for Pyrimidine Ring Formation

The primary precursor for this stage is the 2,6-dimethylpyrimidin-4-amine synthesized in the previous step. The strategy then focuses on electrophilic substitution at the C5 position, which is the most nucleophilic carbon on the pyrimidine ring, particularly when activated by the amino group at C4 and the methyl groups at C2 and C6.

Alternative precursor strategies could involve synthesizing a pyrimidine ring that already contains a functional group at the C5 position, which can then be converted to the aminomethyl group. One such approach is the synthesis of a pyrimidine-5-carbonitrile. For example, a related compound, 4-amino-2-methylpyrimidine-5-carbonitrile (B15760), has been synthesized by reacting acetamidine (B91507) hydrochloride, malononitrile, and formaldehyde (B43269). chemicalbook.com This nitrile could then, in principle, be reduced to the corresponding aminomethyl derivative.

Introduction of Methyl and Aminomethyl Functionalities at Specific Positions

Several methods can be employed to introduce the aminomethyl group at the C5 position of the pre-formed 2,6-dimethylpyrimidin-4-amine ring.

One of the most direct methods is the Mannich reaction . This three-component condensation involves the reaction of the substrate (2,6-dimethylpyrimidin-4-amine), formaldehyde, and a primary or secondary amine. wikipedia.org The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and the amine, which then attacks the electron-rich C5 position of the pyrimidine ring. The choice of amine in the Mannich reaction will determine the final product; for the synthesis of the primary aminomethyl derivative, ammonia (B1221849) or a protected form of ammonia would be used.

Another viable, albeit multi-step, approach is through a halogenated intermediate . The C5 position of 2-amino-4,6-dimethylpyrimidine can be readily brominated using bromine in acetic acid to yield 2-amino-5-bromo-4,6-dimethylpyrimidine. acs.orgacs.org This 5-bromo derivative can then be a versatile intermediate. While direct displacement of the aryl bromide with an aminomethyl equivalent is challenging, it could potentially be converted to a 5-lithiated or 5-Grignard species, followed by reaction with an appropriate electrophile. A more plausible route would involve the conversion of the 5-bromo derivative to a 5-formyl derivative (e.g., via a Grignard reaction with DMF), which can then undergo reductive amination with ammonia or an ammonia equivalent to furnish the final product.

A third route involves the synthesis and subsequent reduction of 4-amino-2,6-dimethylpyrimidine-5-carbonitrile . While a direct synthesis for this specific nitrile is not readily found in the searched literature, adapting the methodology for the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile is a strong possibility. chemicalbook.com Once obtained, the nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired product.

For the initial cyclocondensation , reaction temperature and the choice of base are important factors. As noted, temperatures around 95-100 °C in the presence of sodium carbonate provide good results for the formation of the pyrimidine core. google.com

In the subsequent Mannich reaction , the choice of solvent, temperature, and the specific amine and aldehyde used will significantly impact the outcome. Acidic conditions are typically required to facilitate the formation of the iminium ion. wikipedia.org

For the halogenation route , controlling the stoichiometry of the brominating agent is key to achieving mono-bromination at the C5 position. The subsequent steps, such as a potential Grignard formation and reaction, would require strictly anhydrous conditions. For the final reductive amination of a 5-formyl derivative or the reduction of a 5-cyano derivative, the choice of reducing agent and reaction conditions (temperature, pressure for hydrogenation) must be carefully controlled to avoid over-reduction or side reactions. For instance, the reduction of pyrimidine-5-carboxylates with LiAlH4 has been shown to sometimes lead to the reduction of the pyrimidine ring itself. researchgate.net

Below is a table summarizing the potential synthetic routes for the introduction of the aminomethyl group:

Synthetic RouteKey IntermediatesKey ReactionsPotential AdvantagesPotential Challenges
Mannich ReactionIminium ionElectrophilic aromatic substitutionDirect, one-step introduction of the aminomethyl groupOptimization of conditions for specific substrate may be required
Halogenation/Functionalization5-Bromo-2,6-dimethylpyrimidin-4-amine, 5-Formyl-2,6-dimethylpyrimidin-4-amineBromination, Grignard reaction, Reductive aminationUtilizes a readily accessible intermediate (5-bromo derivative)Multi-step process with potentially harsh reaction conditions
Cyano Intermediate Route4-Amino-2,6-dimethylpyrimidine-5-carbonitrileNitrile synthesis, Nitrile reductionEstablished methods for nitrile reductionSynthesis of the specific 5-carbonitrile precursor may need development

Novel Synthetic Routes and Advanced Methodologies

The construction of complex pyrimidine cores is increasingly reliant on innovative synthetic methods that provide access to diverse structures with high precision and atom economy.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly attractive for synthesizing diverse libraries of compounds efficiently. nih.govbohrium.com A notable MCR approach for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohol components. nih.govacs.org This process proceeds through a sequence of condensation and dehydrogenation steps, leading to the selective formation of C-C and C-N bonds and the liberation of hydrogen and water. bohrium.comacs.orgorganic-chemistry.org The use of PN5P-Ir-pincer complexes has been shown to be particularly effective in catalyzing this sustainable process, yielding a wide array of unsymmetrically substituted pyrimidines in high yields. nih.govbohrium.comacs.org Such a strategy offers a regioselective route to highly decorated pyrimidines, which could be adapted for the synthesis of complex structures like this compound. nih.govfigshare.com

Table 1: Overview of Multicomponent Reaction (MCR) for Pyrimidine Synthesis

Catalyst System Reactants Key Features Potential Application
PN5P-Ir-pincer complexes Amidines, Alcohols (up to 3 different) High regioselectivity; Forms C-C and C-N bonds; Sustainable (liberates H₂ and H₂O). nih.govbohrium.comacs.org Access to unsymmetrically substituted pyrimidines. figshare.com
Zirconium-mediated Alkynes, Nitriles [2+2+2] cycloaddition strategy. mdpi.com Synthesis of polysubstituted pyrimidines. mdpi.com

Transition-metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for the construction of pyrimidine scaffolds. nih.gov These methods are prized for their efficiency, selectivity, and sustainability in forming critical carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.govresearchgate.net For instance, iridium-catalyzed multicomponent reactions facilitate selective C-C and C-N bond formation from simple precursors like alcohols. nih.govacs.org Copper-catalyzed reactions have been employed in the cyclization of ketones with nitriles, demonstrating good functional group tolerance. mdpi.com While palladium catalysis is a common method for C-N coupling, recent research has also explored transition-metal-free conditions for the amination of chloropyrimidines, which can be achieved thermally in the presence of acids or bases. researchgate.net The development of new transition-metal-mediated protocols is a continuous effort aimed at designing more efficient synthetic routes to pharmacologically important pyrimidines. nih.gov

Table 2: Examples of Transition-Metal Catalysis in Pyrimidine Synthesis

Metal Catalyst Reaction Type Bond Formed Key Advantage
Iridium (Ir) Multicomponent Reaction C-C, C-N High regioselectivity and sustainability. mdpi.com
Copper (Cu) [2+2+2] Cycloaddition C-C, C-N Broad substrate scope and good functional group tolerance. mdpi.com
Palladium (Pd) Cross-Coupling C-N Widely used for amination of halopyrimidines. researchgate.net

The precise introduction of functional groups onto a pre-existing pyrimidine ring is crucial for building complex target molecules. Chemo- and regioselective strategies allow for the modification of specific positions on the ring without affecting other reactive sites. A powerful technique involves the use of hindered magnesium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), for selective magnesiation. nih.govresearchgate.net This method enables the regioselective functionalization of various positions on the pyrimidine ring by trapping the resulting organometallic intermediate with different electrophiles. nih.govthieme-connect.de Through successive magnesiations, it is possible to functionalize multiple positions on the pyrimidine core in a controlled manner, providing a pathway to highly substituted derivatives. nih.govresearchgate.net This approach is instrumental in the synthesis of bioactive agents and complex heterocyclic structures. nih.gov

Table 3: Regioselective Functionalization of Pyrimidines

Reagent Method Position Functionalized Outcome
TMPMgCl·LiCl Selective Magnesiation C4, C6, and C5 positions of 2-bromopyrimidine. thieme-connect.deresearchgate.net Allows for the introduction of various electrophiles at specific sites. nih.gov

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance safety and efficiency. rasayanjournal.co.inpowertechjournal.com These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net Methodologies such as microwave-assisted synthesis, ultrasonic irradiation, and solvent-free reactions have been successfully applied to pyrimidine synthesis, often leading to shorter reaction times, higher yields, and simpler workup procedures. rasayanjournal.co.innih.goveurekaselect.com For example, solvent-free condensation reactions using recyclable catalysts like TiO2-SiO2 have been developed for the eco-friendly synthesis of pyrimidine derivatives. powertechjournal.comresearchgate.net The use of planetary ball milling offers a mechanical, solvent-free method that aligns with green chemistry principles. researchgate.net These sustainable techniques represent a significant advancement over traditional methods that often rely on toxic reagents and volatile organic solvents. rasayanjournal.co.inpowertechjournal.com

Table 4: Comparison of Synthetic Methodologies

Green Chemistry Approach Description Advantages
Microwave-Assisted Synthesis Use of microwave irradiation to heat reactions. Rapid heating, shorter reaction times, often higher yields. rasayanjournal.co.ineurekaselect.com
Ultrasonic Irradiation Use of ultrasound to induce chemical reactions. Enhanced reaction rates, improved yields, milder conditions. rasayanjournal.co.ineurekaselect.com
Solvent-Free Reactions Reactions conducted without a solvent or in a recyclable medium like water. Reduces volatile organic compound (VOC) emissions, simplifies purification, lowers costs. powertechjournal.comresearchgate.netnih.gov

| Reusable Catalysts | Use of heterogeneous or recyclable catalysts. | Minimizes waste, allows for catalyst reuse, improves process economics. researchgate.net |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification and isolation of the final product and any synthetic intermediates are critical steps to ensure the compound's identity and purity. For pyrimidine derivatives, a combination of standard and advanced techniques is employed. The most common methods include recrystallization and chromatography.

Recrystallization from suitable solvents, such as ethanol (B145695) or ethyl acetate, is often used to purify solid products. nih.gov For mixtures that are difficult to separate by recrystallization, chromatographic methods are essential. researchgate.net These include:

Column Chromatography: A versatile technique for separating components of a mixture on a larger scale using a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase. nih.gov

Preparative Thin-Layer Chromatography (TLC): Used for the purification of smaller quantities of material, offering high resolution. nih.gov

The choice of purification method depends on the physical properties of the compound (e.g., polarity, solubility, volatility) and the nature of the impurities. After isolation, the structure and purity of the compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. researchgate.net In some specific research contexts, sublimation has been explored as a solvent-free method to isolate purines and pyrimidines directly from biological matrices, though this is less common for synthetic products. nih.gov

Table 5: Common Purification Techniques for Pyrimidine Derivatives

Technique Principle Application
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures. Purification of solid, crystalline final products and intermediates. nih.gov
Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase. Routine purification of intermediates and final products; separation of complex mixtures. nih.gov
Preparative TLC Separation on a thin layer of adsorbent material, similar to column chromatography but on a smaller scale. Purification of small amounts of product or for method development. nih.gov

| Sublimation | Transition of a substance directly from a solid to a gas phase, followed by condensation. | Niche applications, particularly for volatile solids or solvent-free purification. nih.gov |

Chemical Reactivity and Transformation Mechanisms of 5 Aminomethyl 2,6 Dimethylpyrimidin 4 Amine

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms, which render the ring electron-deficient. wikipedia.org This electronic nature dictates its susceptibility to different types of chemical reactions, favoring nucleophilic substitution while making electrophilic substitution challenging. wikipedia.org The reactivity of the specific compound, 5-(aminomethyl)-2,6-dimethylpyrimidin-4-amine, is further modulated by the electronic effects of its substituents: two electron-donating methyl groups, an amino group, and an aminomethyl group.

Electrophilic Aromatic Substitution Studies (Theoretical Basis)

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally difficult due to the deactivating effect of the two ring nitrogen atoms, which withdraw electron density from the carbon atoms. wikipedia.org However, the presence of activating groups such as amino (-NH₂) and alkyl (-CH₃) groups can facilitate these reactions. ucalgary.ca In this compound, the 4-amino, 2-methyl, and 6-methyl groups are all electron-donating, increasing the electron density of the ring and making it more susceptible to electrophilic attack than the unsubstituted pyrimidine.

The directing influence of these substituents is crucial. Amino and alkyl groups are ortho, para-directing activators in electrophilic aromatic substitution. youtube.comlibretexts.org In this molecule, the only available position for substitution on the pyrimidine ring is C5. The substituents at positions 2, 4, and 6 collectively increase the nucleophilicity of the C5 position, making it the primary site for electrophilic attack. wikipedia.org Therefore, reactions like nitration, halogenation, and sulfonation, if they were to occur, would theoretically take place at this C5 position. wikipedia.orggrowingscience.commasterorganicchemistry.com However, the aminomethyl group already occupies this site. Consequently, direct electrophilic aromatic substitution on the pyrimidine ring of the title compound is not a feasible reaction pathway without prior modification or removal of the C5 substituent. The basicity of the amino groups can also complicate EAS reactions, as they can be protonated in acidic conditions, forming deactivating ammonium (B1175870) groups. ucalgary.ca

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Pyrimidine Core

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. wikipedia.orgyoutube.com This reaction typically requires the presence of a good leaving group, such as a halogen, at one of these positions. rsc.orgnih.gov While this compound does not possess a typical leaving group, understanding SNAr pathways is essential for designing synthetic modifications.

If a derivative, such as 4-chloro-5-(aminomethyl)-2,6-dimethylpyrimidine, were used, the chlorine atom at the C4 position would be readily displaced by a variety of nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the addition of the nucleophile to the ring. nih.govchemrxiv.org The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atoms. The subsequent departure of the leaving group restores the aromaticity of the ring. youtube.com

Table 1: Theoretical Nucleophilic Aromatic Substitution (SNAr) Reactions on a Halogenated Pyrimidine Core

Nucleophile Reagent Example Product Type
Amine R-NH₂ Substituted Aminopyrimidine
Alkoxide R-O⁻ Alkoxypyrimidine
Thiolate R-S⁻ Alkylthiopyrimidine

Studies on related halopyrimidines have shown that bromopyrimidines are often more reactive than their chloro-analogs in aminolysis reactions. rsc.org The reaction is flexible, and in cases with multiple leaving groups, sequential substitutions can be achieved, sometimes with surprising outcomes where an alkoxy group is displaced in preference to a halogen under certain conditions. nih.govchemrxiv.org

Ring-Opening and Ring-Closing Reactions Involving the Pyrimidine Moiety

Pyrimidine derivatives can undergo ring cleavage under specific conditions, often initiated by nucleophilic attack. rsc.org The stability of the pyrimidine ring is generally enhanced by electron-donating groups, but strong nucleophiles or harsh reaction conditions can induce transformations. rsc.org

One common mechanism involves the initial addition of a nucleophile to an electrophilic carbon atom (e.g., C4 or C6), forming an anionic adduct. wur.nl This can lead to the cleavage of a C-N or C-C bond, resulting in an open-chain intermediate. wur.nlresearchgate.net For instance, the reaction of certain pyrimidines with strong bases like potassium amide in liquid ammonia (B1221849) can lead to ring transformation products via an Addition-Nucleophile-Ring-Opening-Ring Closure (ANRORC) mechanism. wur.nl

Quaternization of one of the ring nitrogen atoms significantly increases the pyrimidine's susceptibility to nucleophilic attack and subsequent ring-opening. wur.nl If this compound were to be N-alkylated, the resulting pyrimidinium salt would be much more reactive towards nucleophiles, potentially leading to ring fission between N1-C6. wur.nl Subsequent recyclization or hydrolysis of the intermediate could yield different heterocyclic or acyclic products. researchgate.netumich.edu Photochemical reactions can also induce ring-opening in pyrimidine derivatives, such as the α-cleavage observed in 2(1H)-pyrimidinones. acs.org

Reactivity of Amine and Aminomethyl Functionalities

The compound features two primary amine groups with distinct chemical environments: an aromatic amine at the C4 position and an aliphatic amine as part of the C5-aminomethyl group. This difference influences their reactivity. The C4-amino group's lone pair of electrons can be delocalized into the electron-deficient pyrimidine ring, reducing its nucleophilicity compared to the aminomethyl group, which behaves like a typical primary alkylamine.

Amination Reactions (e.g., Alkylation, Acylation, Arylation)

Both primary amine functionalities are nucleophilic and can react with various electrophiles in alkylation, acylation, and arylation reactions.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) or other alkylating agents can lead to the formation of secondary, tertiary, or even quaternary ammonium salts. Due to its higher nucleophilicity, the 5-aminomethyl group would be expected to react preferentially over the 4-amino group under kinetically controlled conditions.

Acylation: Acylation with acyl chlorides or anhydrides (e.g., acetyl chloride) forms amides. nih.gov This reaction is often used to protect amine groups in multi-step syntheses. ucalgary.ca Again, the more nucleophilic 5-aminomethyl group is expected to be more reactive.

Arylation: The amine groups can participate in reactions like the Buchwald-Hartwig amination if a suitable aryl halide and catalyst are used, leading to the formation of N-aryl derivatives.

A direct amination method to synthesize the title compound itself involves reacting 2-methyl-4-amino-5-alkoxymethylpyrimidine with ammonia in the presence of a catalyst like Al₂O₃ at high temperatures and pressures. google.com This process directly converts the alkoxymethyl group into the desired aminomethyl group. google.com

Table 2: Representative Amination Reactions of the Compound's Functional Groups

Reaction Type Electrophile Example Functional Group Reacting Product Class
Alkylation Methyl Iodide (CH₃I) 5-Aminomethyl & 4-Amino N-Methylated Amines
Acylation Acetyl Chloride (CH₃COCl) 5-Aminomethyl & 4-Amino N-Acetylated Amides

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. mdpi.commdpi.com This reaction is fundamental in the synthesis of various heterocyclic systems and biologically active molecules. mdpi.comnih.gov

The reaction mechanism involves two key steps:

Nucleophilic addition of the amine to the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a hemiaminal or carbinolamine. mdpi.com

Dehydration of the unstable hemiaminal, typically under acidic catalysis, to yield the stable imine product. mdpi.com

Both the 4-amino and 5-aminomethyl groups of the title compound can react with carbonyl compounds. The relative reactivity would depend on steric factors and the specific reaction conditions. Condensation with a dicarbonyl compound could potentially lead to the formation of macrocyclic structures or polymers. The formation of Schiff bases from aminopyrimidine derivatives is a well-established method for synthesizing compounds with diverse biological activities. mdpi.comnih.govnih.gov

Table 3: Schiff Base Formation with Various Carbonyl Compounds

Carbonyl Compound Example Expected Product
Aromatic Aldehyde Benzaldehyde N-Benzylidene imine
Aliphatic Aldehyde Acetaldehyde N-Ethylidene imine

Role of Amine Groups in Acid-Base Equilibria and Protonation States

The structure of this compound features two distinct amine functionalities: a primary aromatic amine at the C4 position and a primary aliphatic amine as part of the aminomethyl group at the C5 position. The differing electronic environments of these two groups result in distinct basicities and, consequently, different roles in acid-base equilibria.

The 4-amino group is directly attached to the electron-deficient pyrimidine ring. The lone pair of electrons on this nitrogen atom can be delocalized into the aromatic system, which significantly reduces its basicity. In contrast, the aminomethyl group has an aliphatic character. The nitrogen atom's lone pair is localized and more readily available for protonation, making this group significantly more basic than the 4-amino group.

Table 1: Estimated pKa Values for the Protonated Forms of this compound

Functional GroupEstimated pKaPredominant Species at pH 7
Protonated 4-Amino Group~ 3-4Neutral
Protonated Aminomethyl Group~ 9-10Protonated
Protonated Ring Nitrogen~ 1-2Neutral

Note: These are estimated values based on typical pKa ranges for similar functional groups and are subject to variation based on the specific electronic and steric environment of the molecule.

Tautomerism and Isomerization Pathways

Tautomerism is a key feature of many heterocyclic compounds, and aminopyrimidines are no exception. For this compound, several tautomeric forms can be envisaged, primarily involving the migration of a proton between the exocyclic amino group and the ring nitrogen atoms.

Investigation of Pyrimidine and Amine Tautomeric Forms

The principal tautomeric equilibrium for 4-aminopyrimidine (B60600) derivatives involves the amino and imino forms. In the case of this compound, the following equilibrium is expected:

Amino tautomer: The exocyclic nitrogen at the C4 position exists as an amino group (-NH2). This is generally the most stable and predominant form for 4-aminopyrimidines in most solvents.

Imino tautomer: A proton migrates from the exocyclic amino group to one of the ring nitrogen atoms (N1 or N3), resulting in an imino group (=NH) at the C4 position and a protonated ring nitrogen.

Theoretical and experimental studies on related aminopyrimidine systems have consistently shown that the amino form is significantly more stable than the imino form. ias.ac.in The aromaticity of the pyrimidine ring is better preserved in the amino tautomer, contributing to its greater stability.

Influence of Substituents on Tautomeric Preferences

The substituents on the pyrimidine ring can influence the position of the tautomeric equilibrium. In this compound, the presence of two electron-donating methyl groups at the C2 and C6 positions increases the electron density of the pyrimidine ring. This increased electron density can slightly stabilize the imino form by making the ring nitrogen atoms more basic and thus more favorable for protonation.

Mechanistic Investigations of Key Reactions

The reactivity of this compound is dictated by the nucleophilic character of its amine groups and the pyrimidine ring, as well as the potential for electrophilic attack on the ring nitrogen atoms.

Reaction Intermediates Identification and Characterization

In reactions with electrophiles, the initial site of attack is typically the most nucleophilic center. Given the higher basicity of the aminomethyl group, it is expected to be the primary site of reactions such as acylation or alkylation under neutral or basic conditions. However, under acidic conditions where the aminomethyl group is protonated, the less basic 4-amino group or the ring nitrogen atoms may become the reactive sites.

A common reaction type for aminopyrimidines is electrophilic aromatic substitution. However, the pyrimidine ring is generally electron-deficient and thus deactivated towards electrophilic attack. The presence of the activating amino and methyl groups can facilitate such reactions, though they typically require harsh conditions.

In nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the pyrimidine ring is displaced by a nucleophile, the formation of a Meisenheimer complex is a key reaction intermediate. While the title compound does not possess a typical leaving group, understanding such intermediates is crucial for predicting the outcome of reactions where the amine groups might be transformed into better leaving groups.

The identification and characterization of these transient intermediates often require specialized techniques such as low-temperature NMR spectroscopy, stopped-flow kinetics, or computational modeling to elucidate the reaction pathway.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative insights into the feasibility and rate of chemical transformations. For this compound, such studies would be invaluable for understanding the relative reactivity of the different nucleophilic centers.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for Competing N-Alkylation Reactions

Reaction SiteRelative Rate Constant (k_rel)Activation Energy (Ea)Reaction Enthalpy (ΔH)
Aminomethyl GroupHighLowExothermic
4-Amino GroupLowHighLess Exothermic
Ring NitrogenModerateModerateExothermic

Note: This table presents a qualitative prediction of kinetic and thermodynamic parameters based on the expected relative nucleophilicity of the different nitrogen atoms. Actual values would need to be determined experimentally.

For instance, a kinetic study of the alkylation of this compound would likely show a faster rate of reaction at the more nucleophilic aminomethyl nitrogen compared to the 4-amino nitrogen. Thermodynamic studies would reveal the relative stability of the resulting products, which is crucial for predicting the final product distribution under equilibrium conditions. The reaction mechanism, whether it proceeds through a direct displacement or involves the formation of a stable intermediate, would also be elucidated through detailed kinetic analysis.

Influence of Solvent and Catalyst on Reaction Outcomes

The chemical reactivity and transformation of this compound are significantly influenced by the choice of solvent and the presence of a catalyst. These factors can dictate the reaction rate, yield, and even the nature of the products formed. While specific research detailing the catalytic transformations of this compound is limited, valuable insights can be drawn from studies on closely related pyrimidine derivatives, particularly its isomer, 2-methyl-4-amino-5-aminomethylpyrimidine. The principles governing the reactivity of this isomer are expected to be broadly applicable.

In the context of synthesizing aminomethylpyrimidines from their alkoxymethyl precursors, a variety of inert organic solvents have been explored. These include aliphatic and aromatic hydrocarbons such as cyclohexane, decalin, benzene, toluene (B28343), xylene, and mesitylene. These non-polar or weakly polar solvents are primarily used to facilitate the reaction by providing a medium for the reactants to interact. In some cases, the reaction can also be carried out in liquid ammonia, which acts as both a reactant and a solvent.

The use of catalysts is paramount in many transformations involving this compound and its analogs. Catalysts can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate and allowing the reaction to proceed under milder conditions. For the amination of 5-alkoxymethylpyrimidines to yield the corresponding 5-aminomethylpyrimidines, both Lewis and Brønsted acids have been shown to be effective catalysts.

Lewis acids, such as aluminum oxide (Al₂O₃), can activate the alkoxy group, making it a better leaving group and facilitating the nucleophilic attack by ammonia. Brønsted acids, on the other hand, can protonate the alkoxy group, which also enhances its leaving group ability. The choice of catalyst can have a substantial impact on the reaction's efficiency.

Detailed research on the synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine from 2-methyl-4-amino-5-methoxymethylpyrimidine provides a clear illustration of the influence of different catalysts on the reaction outcome. The following table summarizes the findings from a study where the reaction was conducted in toluene at 230°C for 4 hours.

Table 1. Effect of Various Catalysts on the Amination of 2-Methyl-4-amino-5-methoxymethylpyrimidine
CatalystConversion of Starting Material (%)Yield of 2-methyl-4-amino-5-aminomethylpyrimidine (%)
Al₂O₃10099
H₃PO₄ on SiO₂10098
LaPO₄/TiO₂10098
ZrO₂9997
TiO₂9896
SiO₂9593
Without Catalyst<1<1

The data clearly demonstrates that the presence of a catalyst is essential for this transformation, with the uncatalyzed reaction showing negligible conversion. Among the tested catalysts, aluminum oxide (Al₂O₃) and phosphoric acid on silica (B1680970) (H₃PO₄ on SiO₂) were found to be highly effective, leading to near-quantitative yields of the desired product. Other metal oxides and phosphates also showed high catalytic activity.

While the above data pertains to an isomer, it strongly suggests that similar catalytic systems would be effective for transformations involving this compound. The choice of an appropriate solvent and a highly active catalyst is therefore a critical consideration in designing synthetic routes and other chemical transformations involving this compound. The interplay between the solvent's properties and the catalyst's nature will ultimately determine the success and efficiency of the reaction.

Coordination Chemistry and Metal Complexes of 5 Aminomethyl 2,6 Dimethylpyrimidin 4 Amine

Ligand Design and Coordination Modes

The coordination behavior of 5-(aminomethyl)-2,6-dimethylpyrimidin-4-amine is dictated by the presence of several nitrogen atoms, each capable of donating a lone pair of electrons to a metal center. The spatial arrangement of these atoms allows for multiple modes of binding, making it a versatile building block in the synthesis of coordination compounds.

The ligand possesses three distinct types of nitrogen atoms that can act as electron-pair donors (Lewis bases):

Pyrimidine (B1678525) Ring Nitrogens: The pyrimidine ring contains two nitrogen atoms (at positions 1 and 3). In related aminopyrimidine and aminopyridine systems, coordination to metal ions typically occurs through one of these endocyclic nitrogen atoms. pvpcollegepatoda.orgnih.gov The specific nitrogen that binds can be influenced by steric hindrance from the adjacent methyl and amine groups.

Primary Amine Nitrogen: The exocyclic amino group at the C4 position is another potential coordination site. The lone pair on this nitrogen atom is available for donation to a metal ion.

Aminomethyl Nitrogen: The primary amine of the aminomethyl group at the C5 position represents a third potential donor site. Studies on other ligands containing an aminomethyl group have shown its capability to participate in metal coordination. scirp.orgscirp.org

The presence of multiple donor sites enables this compound to coordinate to metal centers in several ways:

Monodentate: The ligand can act as a simple monodentate ligand, binding to a metal ion through a single donor atom. This is most likely to occur via one of the sterically accessible pyrimidine ring nitrogens, a common coordination mode for simple pyridine (B92270) and pyrimidine derivatives. nih.gov

Bidentate: The ligand is well-suited to act as a bidentate chelating agent. The most sterically and thermodynamically favorable chelation would involve the nitrogen atoms of the C4-amino group and the C5-aminomethyl group. This arrangement would form a stable five-membered chelate ring with the metal ion, a preferred conformation in coordination chemistry. Coordination through a ring nitrogen and the aminomethyl nitrogen is also a possibility.

Multidentate: In principle, the ligand could act as a tridentate ligand, coordinating through both exocyclic amines and one of the ring nitrogens. However, this would likely lead to significant steric strain, making this coordination mode less probable.

The structural features of this compound allow for the formation of both simple chelates and more complex polymeric structures.

Chelating Architectures: As a chelating ligand, it can form discrete mononuclear complexes where a single ligand binds to a central metal ion at two points. The formation of a five-membered ring via the C4-amine and C5-aminomethyl nitrogens is the most anticipated chelating behavior, as this minimizes ring strain.

Bridging Ligand Architectures: The ligand can also function as a bridging ligand, linking two or more metal centers to form coordination polymers. sciencenet.cn For instance, it could coordinate to one metal center through a pyrimidine nitrogen and to a second metal center via the aminomethyl nitrogen. This ditopic behavior can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or even three-dimensional (3D) metal-organic frameworks, depending on the coordination geometry of the metal ion and the reaction conditions. sciencenet.cn

Table 1: Potential Coordination Modes of this compound

Coordination Mode Donor Atoms Involved Resulting Structure
Monodentate Pyrimidine Ring N Simple Complex
Bidentate Chelate C4-Amine N and C5-Aminomethyl N 5-Membered Chelate Ring
Bidentate Bridge Pyrimidine Ring N and C5-Aminomethyl N Coordination Polymer

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be approached using standard methods developed for other N-donor ligands. Subsequent characterization relies on a suite of spectroscopic techniques to elucidate the structure and bonding within the new compounds.

The preparation of transition metal complexes with this ligand would typically involve the direct reaction of the ligand with a suitable metal salt in a polar solvent. A general procedure would be as follows:

A solution of the ligand is prepared in a solvent such as methanol, ethanol (B145695), or acetonitrile (B52724).

A solution of the metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, Ni(CH₃COO)₂·4H₂O, or ZnCl₂) in the same solvent is added dropwise to the ligand solution.

The reaction mixture is stirred, often with heating or reflux, for a period ranging from a few hours to a day to ensure the completion of the reaction. scirp.orgscirp.org

Upon cooling, the resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum. Crystalline products suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent or by vapor diffusion techniques. scirp.org

The stoichiometry of the resulting complex (i.e., the metal-to-ligand ratio) can often be controlled by adjusting the molar ratio of the reactants.

Once synthesized, the metal complexes are characterized to confirm the coordination of the ligand and to determine the geometry around the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand. The IR spectrum of the free ligand would be compared to the spectra of the metal complexes. Coordination is indicated by shifts in the vibrational frequencies of the functional groups involved in bonding. For instance, the N-H stretching vibrations of the primary amine and aminomethyl groups are expected to shift to lower frequencies upon coordination to a metal ion. mdpi.com New bands appearing in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination. mdpi.com

Table 2: Expected IR Spectral Data for Metal Complexes

Vibration Mode Free Ligand (Typical Range, cm⁻¹) Coordinated Ligand (Expected Shift)
ν(N-H) of Amino Groups 3300 - 3500 Shift to lower frequency
Pyrimidine Ring Vibrations 1400 - 1600 Shift in frequency and intensity
ν(M-N) Not Present Appearance of new bands (400-600 cm⁻¹)
  • UV-Visible (UV/Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and is particularly useful for complexes of d-block metals. The spectra can reveal the coordination geometry around the metal ion. For example, Ni(II) complexes in an octahedral geometry typically show two characteristic d-d transition bands, such as those observed for a related Ni(II) complex at approximately 340 nm and 543 nm. scirp.orgscirp.org The positions and intensities (molar absorptivity, ε) of these bands are diagnostic of the electronic environment of the metal.
  • Table 3: Representative UV/Vis Absorption Data for Analogous Transition Metal Complexes

    Metal Ion Geometry Typical d-d Transition Bands (λ_max, nm)
    Ni(II) Octahedral ~340, ~540
    Cr(III) Octahedral ~330, ~380, ~540

    Note: Data derived from analogous complexes reported in the literature. scirp.orgscirp.org

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primarily used for characterizing complexes of diamagnetic metal ions, such as Zn(II). Upon coordination, the signals corresponding to the ligand's protons and carbon atoms will experience shifts in their chemical shifts compared to the free ligand. Protons nearest to the coordination site typically show the most significant downfield shifts, providing valuable information about the specific atoms binding to the metal.

    Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a technique specific to complexes with unpaired electrons (paramagnetic), such as those of Cu(II). The EPR spectrum provides detailed information about the electronic structure and the coordination environment of the metal ion. The g-tensor values (g|| and g⊥) derived from the spectrum can help distinguish between different geometries, such as square planar, square-based pyramidal, or octahedral. scirp.orgscirp.org For example, in many Cu(II) complexes, a result of g|| > g⊥ > 2.0023 is indicative of a d(x²-y²) ground state, which is common for square planar or elongated octahedral geometries.

    Magnetic Susceptibility Measurements for Paramagnetic Complexes

    Magnetic susceptibility measurements are a crucial tool for determining the number of unpaired electrons in a metal complex, thereby providing insight into its electronic structure and geometry. For paramagnetic complexes of this compound, the magnetic moment would be expected to be influenced by the metal ion, its oxidation state, and the coordination environment.

    For instance, studies on related aminopyrimidine complexes have shown that high-spin octahedral Mn(II) and Co(II) complexes exhibit magnetic moments indicative of five and three unpaired electrons, respectively. mdpi.com A hypothetical octahedral Cu(II) complex with this compound would be expected to have a magnetic moment corresponding to one unpaired electron. mdpi.com In contrast, a square-planar Pd(II) complex would likely be diamagnetic. mdpi.com The actual magnetic properties would be highly dependent on the ligand field strength and the resulting spin state of the metal center.

    Table 1: Predicted Magnetic Moments for Hypothetical Paramagnetic Complexes

    Metal IonCoordination GeometrySpin StatePredicted μ_eff (B.M.)
    Mn(II)OctahedralHigh-spin~5.9
    Co(II)OctahedralHigh-spin~4.8-5.2
    Ni(II)OctahedralHigh-spin~2.9-3.4
    Cu(II)Octahedral-~1.7-2.2

    Note: These are theoretical values based on spin-only formulas and data from similar complexes. Actual values may vary.

    Structural Analysis of Metal Complexes

    The precise arrangement of atoms in a metal complex is fundamental to understanding its properties. Single-crystal X-ray diffraction and the elucidation of coordination geometries and bond parameters are central to this analysis.

    Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the solid-state structure of a crystalline compound. While no SC-XRD studies have been reported for complexes of this compound, extensive research on metal complexes of other aminopyrimidine and aminomethyl-containing ligands provides a strong basis for predicting their structural characteristics. For example, related ligands have been shown to form both discrete molecular complexes and extended coordination polymers. sciencenet.cn The specific architecture would depend on the metal-to-ligand ratio, the counter-ions, and the solvent system used in crystallization.

    Based on analogous systems, metal complexes of this compound are expected to exhibit a variety of coordination geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion and reaction conditions. mdpi.comscirp.org The bond lengths and angles would be influenced by factors such as the ionic radius of the metal and the steric hindrance imposed by the ligand. For instance, in a hypothetical octahedral complex, the metal-nitrogen bond lengths would likely fall in the range of 2.0 to 2.2 Å. scirp.org The bite angle of the chelating aminomethylpyrimidinyl ligand would be a critical parameter in determining the stability and geometry of the resulting complex.

    Table 2: Predicted Coordination Geometries for Hypothetical Metal Complexes

    Metal IonLikely Coordination Geometry
    Cr(III)Octahedral
    Mn(II)Octahedral
    Co(II)Octahedral or Tetrahedral
    Ni(II)Octahedral or Square Planar
    Cu(II)Distorted Octahedral or Square Pyramidal
    Pd(II)Square Planar

    Electronic and Photophysical Properties of Metal Complexes

    The interaction between a metal ion and a ligand can significantly alter the electronic structure of both, leading to interesting electronic and photophysical properties.

    The electronic absorption spectra of metal complexes of this compound in the UV-visible region would be expected to display bands arising from intra-ligand (π→π* and n→π*) transitions and d-d transitions centered on the metal ion. mdpi.com The positions and intensities of these bands would be sensitive to the coordination environment. For example, the d-d transition bands for an octahedral Ni(II) complex would be expected at different wavelengths compared to a square planar Ni(II) complex. scirp.org Some complexes may also exhibit fluorescence, and the emission properties would be influenced by the nature of the metal and the rigidity of the complex. sciforum.net

    Coordination to a metal ion typically leads to a red shift (bathochromic shift) of the intra-ligand absorption bands, indicating a stabilization of the ligand's excited state upon complexation. mdpi.com The coordination can also influence the ligand's ability to participate in photoinduced electron transfer or energy transfer processes. The study of these properties is crucial for potential applications in areas such as sensing, catalysis, and materials science.

    Theoretical and Computational Studies

    Quantum Chemical Calculations

    Quantum chemical calculations are instrumental in modern chemistry for predicting molecular properties from first principles. For pyrimidine (B1678525) derivatives, these studies offer insights into their biological and chemical activities.

    Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

    Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This optimization provides crucial information on bond lengths, bond angles, and dihedral angles. For substituted pyrimidines, DFT calculations can elucidate the electronic effects of different functional groups on the pyrimidine ring. Despite the prevalence of this method, specific optimized geometrical parameters for 5-(Aminomethyl)-2,6-dimethylpyrimidin-4-amine are not available in existing literature.

    Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

    Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of a molecule. For many organic molecules, a large HOMO-LUMO gap suggests high stability and low reactivity. Analysis of the spatial distribution of these orbitals can identify the likely sites for nucleophilic and electrophilic attack. Regrettably, specific HOMO and LUMO energy values and their distributions for this compound have not been reported.

    Natural Bond Orbital (NBO) Analysis

    Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (hyperconjugation) between filled donor orbitals and empty acceptor orbitals, which contribute to the stabilization of the molecule. This analysis can quantify the delocalization of electron density and provide insights into intramolecular interactions, such as hydrogen bonding. While NBO analysis is a powerful tool for understanding the electronic characteristics of pyrimidine derivatives, no such analysis has been published for this compound.

    Molecular Electrostatic Potential (MEP) Mapping

    Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP surface displays regions of negative potential (typically associated with lone pairs of electrons and attractive for electrophiles) and positive potential (associated with atomic nuclei and attractive for nucleophiles). This visual representation is crucial for understanding intermolecular interactions and predicting how a molecule will interact with other species. An MEP map for this compound would highlight the electrophilic and nucleophilic regions, but this information is currently unavailable.

    Spectroscopic Property Predictions

    Computational methods can also predict various types of spectra, aiding in the identification and characterization of compounds.

    Theoretical UV-Vis Spectra Using Time-Dependent DFT (TD-DFT)

    Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. This information is invaluable for interpreting experimental spectra and understanding the electronic transitions within a molecule. The application of TD-DFT to predict the UV-Vis spectrum of this compound has not been reported in the scientific literature.

    Vibrational Frequency Calculations (FT-IR, Raman)

    Detailed theoretical vibrational frequency calculations, including Fourier Transform Infrared (FT-IR) and Raman spectra simulations, specifically for this compound are not extensively available in the reviewed scientific literature. However, computational studies on analogous pyrimidine structures, such as 2-amino-4,6-dimethylpyrimidine (B23340), have utilized Density Functional Theory (DFT) methods, like B3LYP with various basis sets (e.g., 6-31+G, 6-311++G), to perform normal coordinate analysis. nih.gov Such analyses on similar molecules provide a basis for assigning vibrational modes, including the stretching, bending, and torsional modes of the pyrimidine ring, as well as the functional groups. nih.gov For this compound, a similar computational approach would be expected to elucidate the vibrational characteristics of the C-H, N-H, and C-N bonds within the pyrimidine ring, the aminomethyl group, and the dimethyl substituents.

    NMR Chemical Shift Predictions

    Specific theoretical predictions for the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound have not been reported in dedicated computational studies. The prediction of chemical shifts is a powerful tool in the structural elucidation of novel compounds. Theoretical approaches, often employing DFT, can calculate the magnetic shielding tensors of atomic nuclei, which are then converted into chemical shifts. These calculations are sensitive to the chosen functional and basis set, as well as the inclusion of solvent effects. For related aminopyrimidine structures, computational models have been used to correlate calculated chemical shifts with experimental data, aiding in the structural assignment. spectrabase.com A thorough computational study on this compound would provide valuable data for interpreting its experimental ¹H and ¹³C NMR spectra.

    Reaction Mechanism Modeling

    Computational Elucidation of Reaction Pathways and Transition States

    As of the latest review of scientific literature, specific computational studies modeling the reaction pathways and transition states for the synthesis or reactions of this compound are not available. Computational chemistry offers powerful methodologies to explore reaction mechanisms, identify key intermediates, and characterize the geometries of transition states. For pyrimidine systems, DFT calculations are a common tool to map out the potential energy surface of a reaction, providing insights into the step-by-step molecular transformations. Such studies can be instrumental in optimizing reaction conditions and understanding the regioselectivity and stereoselectivity of synthetic routes.

    Energy Profiles and Activation Barriers

    Detailed energy profiles and the calculation of activation barriers for reactions involving this compound have not been specifically documented in computational chemistry literature. The determination of reaction energy profiles is a cornerstone of mechanistic studies, allowing for the prediction of reaction kinetics and thermodynamics. By calculating the relative energies of reactants, intermediates, transition states, and products, the activation energy for each step can be determined. This information is crucial for predicting the feasibility of a proposed reaction mechanism and for understanding the factors that control the reaction rate.

    Ligand-Metal Interaction Analysis

    While aminopyrimidine derivatives are known to act as ligands in coordination chemistry, a detailed ligand-metal interaction analysis specifically for this compound is not well-documented in dedicated computational studies. The nitrogen atoms of the pyrimidine ring and the exocyclic amino groups represent potential coordination sites for metal ions. Computational methods, such as DFT, can be employed to model the geometry of metal complexes, analyze the nature of the metal-ligand bonds, and calculate binding energies. Such analyses provide fundamental insights into the coordination preferences and the stability of the resulting complexes. Studies on similar ligands suggest that aminopyrimidines can coordinate with various metal ions, forming complexes with diverse geometries and electronic properties. nih.gov

    Quantitative Structure-Activity Relationships (QSAR) for Binding

    Specific Quantitative Structure-Activity Relationship (QSAR) models focused on the metal binding properties of this compound have not been developed. QSAR studies are a valuable tool in medicinal chemistry and materials science for predicting the biological activity or properties of compounds based on their molecular structures. In the context of metal binding, a QSAR model would correlate structural or physicochemical descriptors of a series of ligands with their measured binding affinities for a particular metal ion. The development of such a model for this compound and its derivatives would require a dataset of compounds with experimentally determined metal binding constants.

    Analysis of Ligand Donor Capabilities and Coordination Preferences

    This compound is a polydentate ligand possessing multiple potential coordination sites, making its interaction with metal ions a subject of significant theoretical interest. The molecule features four nitrogen atoms, each with distinct electronic and steric environments: two endocyclic (ring) nitrogen atoms (N1, N3), one exocyclic amino nitrogen (at the C4 position), and one nitrogen in the aminomethyl substituent (at the C5 position).

    Computational models are used to predict which of these sites is most likely to act as a Lewis base and donate its lone pair of electrons to a metal center. The key factors influencing this are the electron density on the nitrogen atom, its steric accessibility, and its role in the aromatic system of the pyrimidine ring.

    Ring Nitrogens (N1 and N3): In many aminopyrimidine systems, the endocyclic nitrogen atoms are common coordination sites. sciencenet.cn Their lone pairs are generally more available for coordination than those of the exocyclic amino group, which are partially delocalized into the π-system of the ring. Protonation studies on the related 2-amino-4,6-dimethylpyrimidine show that protonation, and by extension coordination, often occurs at a ring nitrogen. researchgate.net

    Exocyclic Amino Group (C4-NH2): The nitrogen of the amino group at the C4 position is a potential, but often weaker, coordination site. Its lone pair has significant involvement in the resonance of the pyrimidine ring, reducing its donor capability.

    Aminomethyl Group (C5-CH2-NH2): The primary amine in the aminomethyl substituent at the C5 position presents a strong and sterically accessible donor site. Unlike the C4-amino group, this nitrogen's lone pair is not part of the aromatic system, making it a potent σ-donor. Its flexibility, due to the methylene (B1212753) linker, allows it to chelate with a metal ion in conjunction with one of the ring nitrogens, likely N1, to form a stable five-membered chelate ring.

    Theoretical calculations would likely predict that this compound can act as both a monodentate and a bidentate chelating ligand. As a monodentate ligand, coordination would preferentially occur through the aminomethyl nitrogen or one of the ring nitrogens. As a bidentate ligand, it would most favorably coordinate through the N1 ring nitrogen and the aminomethyl nitrogen, forming a thermodynamically stable chelate complex.

    Table 1: Predicted Coordination Sites and Donor Properties of this compound
    Potential Donor SiteNitrogen TypePredicted Donor CapabilityPotential Coordination Mode
    Ring Nitrogen (N1)Endocyclic (sp²)StrongMonodentate, Bidentate (Chelation)
    Ring Nitrogen (N3)Endocyclic (sp²)ModerateMonodentate
    Amino Group (C4-NH₂)Exocyclic (sp²)WeakMonodentate, Bridging
    Aminomethyl Group (C5-CH₂-NH₂)Exocyclic (sp³)StrongMonodentate, Bidentate (Chelation)

    Supramolecular Interaction Modeling

    Prediction of Hydrogen Bonding Networks and π-Stacking Interactions

    The supramolecular assembly of this compound in the solid state is predicted to be dominated by a network of hydrogen bonds and π-stacking interactions. The molecule contains excellent hydrogen bond donors (the two -NH₂ groups) and acceptors (all four nitrogen atoms).

    Hydrogen Bonding: Computational modeling can predict the formation of robust intermolecular hydrogen bonds. Aminopyrimidine derivatives are well-known for forming predictable supramolecular synthons. nih.gov The most common motif involves the self-assembly of two molecules via a pair of N-H···N hydrogen bonds, creating a centrosymmetric dimer with an R²₂(8) graph-set notation. researchgate.net In the case of this compound, this interaction could occur between the C4-amino group of one molecule and the N3 ring nitrogen of a second molecule.

    Furthermore, the flexible aminomethyl group introduces additional possibilities for forming extended one-, two-, or three-dimensional networks. The N-H donors of this group can interact with any of the acceptor sites on neighboring molecules, leading to complex and stable crystal packing.

    Table 2: Potential Hydrogen Bond Donors and Acceptors
    GroupFunctionNumber of Sites
    C4-Amino (-NH₂)Donor2
    C5-Aminomethyl (-CH₂-NH₂)Donor2
    Ring Nitrogens (N1, N3)Acceptor2
    Amino Nitrogens (-NH₂)Acceptor2

    Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

    Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. iucr.orgnih.gov By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, highlighting hydrogen bonds and other strong interactions.

    For a hypothetical crystal structure of this compound, Hirshfeld analysis would be expected to reveal the following:

    Dominant Interactions: The 2D fingerprint plots derived from the Hirshfeld surface would likely show that H···H, N···H/H···N, and C···H/H···C contacts are the most significant contributors to the crystal packing. This is a common feature in nitrogen-rich heterocyclic compounds. iucr.orgnih.gov

    Hydrogen Bonding Signatures: The N···H/H···N interactions would appear as distinct, sharp "spikes" on the fingerprint plot, corresponding to the strong N-H···N hydrogen bonds forming the primary supramolecular synthons.

    π-Stacking Visualization: The shape index and curvedness maps of the Hirshfeld surface would visualize the π-π stacking interactions. These would appear as characteristic adjacent red and blue triangular patches on the surface over the pyrimidine ring, indicating the stacked arrangement of the molecules.

    Based on analyses of similar aminopyrimidine structures, a quantitative breakdown of the intermolecular contacts can be predicted.

    Table 3: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface
    Interaction TypePredicted Contribution (%)Description
    H···H45 - 55%Represents the large proportion of hydrogen atoms on the molecular surface.
    N···H / H···N20 - 30%Corresponds to the crucial N-H···N hydrogen bonds.
    C···H / H···C15 - 25%Indicates weaker C-H···N or C-H···π interactions.
    C···C~5%Relates to the π-π stacking interactions.

    Applications in Advanced Organic Synthesis and Materials Science Research

    Role as a Building Block in Complex Organic Molecule Synthesis

    The presence of two distinct nucleophilic amino groups and the aromatic pyrimidine (B1678525) core allows 5-(aminomethyl)-2,6-dimethylpyrimidin-4-amine to serve as a foundational component in the construction of more elaborate molecules, from fused heterocyclic systems to macrocycles.

    Precursor for Fused Heterocyclic Systems

    The bifunctional nature of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. The amino and aminomethyl groups can participate in cyclocondensation reactions with various bielectrophilic reagents to form additional rings fused to the pyrimidine core. This strategy is analogous to the well-established use of aminopyrazoles and other aminopyrimidines in generating a wide array of fused nitrogen-containing heterocycles, which are of significant interest due to their pharmacological and material properties. nih.govresearchgate.net

    By reacting with different electrophilic partners, a variety of fused systems can be synthesized. For instance, reaction with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds can lead to the formation of pyridopyrimidines or other related fused structures. nih.govfrontiersin.org These reactions often proceed through an initial nucleophilic attack by one of the amino groups, followed by an intramolecular cyclization and dehydration sequence. The specific regioisomer formed can often be controlled by the reaction conditions and the nature of the electrophile.

    Bielectrophilic ReagentPotential Fused Heterocyclic System
    1,3-Dicarbonyl Compounds (e.g., Acetylacetone)Pyrido[2,3-d]pyrimidine derivatives
    α-Haloketones followed by cyclizationImidazo[4,5-d]pyrimidine derivatives
    Dialdehydes or DiketonesFused diazepine (B8756704) or diazocine rings
    Carbon DisulfideThiazolo[4,5-d]pyrimidine derivatives

    Synthesis of Polysubstituted Pyrimidine Derivatives

    Beyond serving as a core for fused systems, this compound is a platform for creating a diverse library of polysubstituted pyrimidine derivatives. The two amino groups offer sites for selective functionalization, enabling the introduction of various substituents to modulate the molecule's chemical and physical properties.

    The primary amino group at the C4 position and the aminomethyl group at C5 exhibit different reactivity profiles, which can be exploited for selective modification. For example, the C4-amino group, being directly attached to the electron-deficient pyrimidine ring, is generally less nucleophilic than the alkyl amino group in the side chain. This difference can allow for selective acylation, alkylation, or sulfonylation reactions under controlled conditions. Furthermore, the bromomethyl analogue, 4-amino-5-bromomethyl-2-methylpyrimidine, is known to undergo nucleophilic substitution with various reagents, highlighting the utility of the C5-methyl side chain as a handle for introducing new functionalities.

    Reaction TypeReagent ExamplePotential Product
    N-AcylationAcyl Chlorides, AnhydridesN-acylated pyrimidine derivatives
    N-AlkylationAlkyl HalidesN-alkylated pyrimidine derivatives
    Reductive AminationAldehydes/Ketones + Reducing AgentN-substituted aminomethyl derivatives
    SulfonylationSulfonyl ChloridesN-sulfonylated pyrimidine derivatives
    Diazotization/SubstitutionNaNO₂, HBr5-(bromomethyl)-2,6-dimethylpyrimidin-4-amine

    Integration into Macrocyclic and Cage Compounds (Research Focus)

    A growing area of research is the incorporation of functionalized heterocyclic units into larger supramolecular structures like macrocycles and molecular cages. The distinct geometry and dual amine functionality of this compound make it a promising candidate for the construction of such complex architectures.

    Through condensation reactions with difunctional linkers, such as dialdehydes or diacyl chlorides, it can form macrocyclic structures. For example, a [2+2] condensation with a linear dialdehyde (B1249045) like terephthaldehyde could yield a macrocycle containing two pyrimidine units. These macrocycles can act as host molecules for specific guests or as ligands for metal ions. The study of C-functionalized cyclic polyamines has shown that appended functional groups, like the aminomethyl arm on this pyrimidine, can complete the coordination sphere of a complexed metal ion, leading to stable and unique geometries. scirp.org This principle can be extended to the design of pyrimidine-based macrocycles with tailored metal-binding properties.

    Scaffold for Catalytic Systems (Ligand/Cofactor Research)

    The arrangement of nitrogen atoms in this compound provides an excellent scaffold for the development of novel ligands for metal-catalyzed reactions and for use in organocatalysis.

    Development of Chiral Pyrimidine-Based Ligands

    Chiral ligands are essential for asymmetric catalysis, a cornerstone of modern synthetic chemistry. Pyridine (B92270) and pyrimidine derivatives are widely used ligand frameworks due to their ability to form stable complexes with a broad range of transition metals. acs.orgsciencenet.cn The structure of this compound is well-suited for transformation into chiral ligands.

    Chirality can be introduced in several ways:

    Derivatization with Chiral Auxiliaries : The primary amino groups can be reacted with chiral acids or other chiral reagents to form diastereomeric amides or amines.

    Asymmetric Synthesis : Chiral analogues of the pyrimidine core can be synthesized through enantioselective methods, such as rhodium-catalyzed asymmetric allylation. nih.gov

    Formation of Chiral Schiff Bases : Condensation of the aminomethyl group with a chiral aldehyde can produce a chiral imine, which can then serve as part of a larger chelating ligand.

    These chiral pyrimidine-based ligands could find applications in a variety of asymmetric transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions. acs.org

    Exploration in Organocatalysis and Metal-Catalyzed Reactions

    The molecule's inherent functionalities suggest potential roles in both organocatalysis and as a ligand in metal-catalyzed processes.

    Organocatalysis : The compound possesses both a Brønsted basic site (the amino groups) and hydrogen-bond donating capabilities. This bifunctional nature is a key feature in many organocatalysts. For example, one amino group could activate a substrate through deprotonation or hydrogen bonding, while the other part of the molecule orients a second reactant for a stereoselective transformation. This is analogous to the mechanism of some bifunctional amine-sulfonamide or amine-thiourea catalysts. researchgate.net

    Metal-Catalyzed Reactions : As a ligand, this compound can act as a bidentate or even polydentate chelator for transition metals. The nitrogen atoms of the pyrimidine ring and the side-chain amino group can coordinate to a metal center. The steric and electronic properties of such a complex can be fine-tuned by modifying the substituents on the pyrimidine ring. Pyrimidine-based ligands have been successfully employed in various catalytic reactions, and the unique substitution pattern of this compound offers a new scaffold for ligand design. mdpi.commdpi.com The coordination of 2-amino-4,6-dimethylpyrimidine (B23340) with silver (I) ions, for example, has been shown to form complex metal-organic frameworks, demonstrating the strong coordinating ability of the aminopyrimidine core. sciencenet.cn

    Exploration in Materials Science

    There is currently no available scientific literature that describes the use of this compound as a monomer or building block for the synthesis of polymers or oligomers. The presence of two primary amine groups suggests its potential as a monomer in step-growth polymerization, for instance, in the formation of polyamides, polyimides, or polyureas. However, no studies have been published that demonstrate or investigate this potential.

    Similarly, the exploration of this compound in the field of optoelectronic materials is not documented. The photophysical properties, such as absorption and emission spectra, quantum yields, and potential for luminescence, have not been reported. While many pyrimidine derivatives are known to be part of larger conjugated systems used in luminescent materials, the specific contribution or utility of this compound has not been investigated.

    The development of chemical sensors and probes based on this compound for non-biological applications is another area where published research is lacking. The amine and pyrimidine nitrogen atoms could potentially act as binding sites for analytes, such as metal ions, which might lead to a detectable signal (e.g., a change in color or fluorescence). However, no studies have been found that explore this possibility or report on the synthesis and characterization of such sensors.

    Advanced Spectroscopic and Analytical Characterization Beyond Basic Identification

    High-Resolution Mass Spectrometry Techniques (HREI-MS, MALDI-TOF)

    High-resolution mass spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. Techniques such as High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are pivotal in this regard.

    For 5-(Aminomethyl)-2,6-dimethylpyrimidin-4-amine (C₇H₁₂N₄), HRMS would provide a highly precise mass measurement of the molecular ion ([M]⁺˙) or a protonated species ([M+H]⁺). This experimental value can then be compared against the theoretical exact mass calculated from the isotopic masses of its constituent elements. A close match (typically within 5 ppm) confirms the molecular formula and rules out other potential structures with the same nominal mass.

    HREI-MS involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern provides valuable structural information, revealing the connectivity of the molecular framework. For instance, cleavage of the bond between the pyrimidine (B1678525) ring and the aminomethyl group would be an expected fragmentation pathway.

    MALDI-TOF is a softer ionization technique, often resulting in less fragmentation and a prominent molecular ion peak, which is particularly useful for confirming the molecular weight of the intact molecule.

    Table 1: Hypothetical High-Resolution Mass Spectrometry Data for C₇H₁₂N₄

    Parameter Expected Value Description
    Molecular Formula C₇H₁₂N₄ -
    Theoretical Exact Mass 152.1062 g/mol Calculated monoisotopic mass of the neutral molecule.
    [M+H]⁺ (ESI/MALDI) 153.1139 Theoretical mass of the protonated molecule.
    Observed Mass 153.1135 A hypothetical observed value from an HRMS experiment.

    | Mass Error | -2.6 ppm | The deviation from the theoretical mass, confirming the elemental composition. |

    Multidimensional NMR Spectroscopy (2D NMR, TOCSY, HSQC, HMBC, ROESY)

    While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, multidimensional NMR techniques are essential for the complete and unambiguous assignment of all signals and for understanding the molecule's spatial arrangement. science.gov These experiments correlate different nuclei through chemical bonds or through space. princeton.edusdsu.edu

    TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a coupled spin system. It would be used to identify all protons belonging to a specific molecular fragment.

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbon atoms to which they are attached, providing definitive one-bond C-H connectivity. sdsu.eduresearchgate.net

    HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton by connecting different spin systems. sdsu.eduresearchgate.net

    ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. This is vital for determining the molecule's conformation. princeton.edu

    The structure of this compound can be definitively confirmed by combining information from HSQC and HMBC spectra. The HSQC spectrum would correlate the proton signals of the two methyl groups and the aminomethyl group to their respective carbon signals.

    The HMBC spectrum would then establish the long-range connectivity. For example, correlations would be expected from the protons of the C2-methyl group to the C2 and C6 carbons of the pyrimidine ring. Similarly, protons of the aminomethyl group (-CH₂NH₂) would show correlations to the C4, C5, and C6 carbons of the ring, confirming its position at C5.

    Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

    Position Predicted δ ¹³C (ppm) Predicted δ ¹H (ppm) Key HMBC Correlations (from ¹H to ¹³C)
    C2 ~160 - C2-CH₃, N1-H
    C4 ~162 - C5-CH₂, C6-CH₃, N4-H₂
    C5 ~110 - C5-CH₂, C6-CH₃
    C6 ~158 - C2-CH₃, C5-CH₂
    C2-CH₃ ~24 ~2.3 C2, C6
    C6-CH₃ ~20 ~2.2 C5, C6, C4
    C5-CH₂ ~40 ~3.5 C4, C5, C6
    N4-NH₂ - ~6.5 C4, C5

    | CH₂-NH₂ | - | ~1.5 | C5 |

    The flexibility of the aminomethyl side chain allows for multiple possible conformations in solution. ROESY experiments provide critical insights into the preferred spatial orientation of this group relative to the pyrimidine ring. For instance, a ROESY correlation between the protons of the aminomethyl (-CH₂-) group and the protons of the C6-methyl group would indicate a conformation where these two groups are in close spatial proximity. The absence or presence of such correlations helps to build a three-dimensional model of the molecule's average structure in solution.

    X-ray Crystallography for Absolute Structure Determination

    X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. For pyrimidine derivatives, it also elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

    While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as other substituted aminopyrimidines, provides valuable insight. nih.govresearchgate.net In the solid state, it is expected that the primary amine (at C4) and the aminomethyl group would participate in an extensive network of intermolecular hydrogen bonds, likely involving the pyrimidine ring nitrogen atoms of adjacent molecules. These interactions are critical for stabilizing the crystal lattice. nih.gov

    Table 3: Expected Crystallographic Parameters for this compound

    Parameter Expected Range/Value Significance
    C-N bond length (ring) 1.32 - 1.38 Å Confirms the aromatic character of the pyrimidine ring.
    C-N bond length (exocyclic) 1.35 - 1.45 Å Indicates the bond order of the amine-ring connection.
    C-C bond length (ring) 1.37 - 1.42 Å Typical for substituted pyrimidine systems.
    Hydrogen Bond (N-H···N) 2.8 - 3.2 Å Key intermolecular interaction defining crystal packing.

    Advanced Vibrational Spectroscopy (e.g., Raman, Resonant IR)

    Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. azolifesciences.com These methods are highly sensitive to the specific functional groups present and their chemical environment. mdpi.com Advanced techniques like Resonance Raman can selectively enhance the signal from a specific part of a molecule (a chromophore) that absorbs light at the laser's wavelength. sns.it

    For this compound, IR and Raman spectra would display characteristic bands corresponding to the vibrations of its functional groups. For instance, the N-H stretching vibrations of the primary amine groups would appear as distinct bands in the 3200-3500 cm⁻¹ region. nih.gov The C=N and C=C stretching vibrations of the pyrimidine ring would be found in the 1500-1650 cm⁻¹ "fingerprint" region. The vibrations of the methyl groups (stretching and bending) would also be clearly identifiable. Comparing experimental spectra with computationally predicted spectra can aid in the precise assignment of each vibrational mode. cardiff.ac.uk

    Table 4: Characteristic Vibrational Frequencies

    Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
    N-H Stretch (Amine) 3200 - 3500 IR, Raman
    C-H Stretch (Methyl) 2850 - 3000 IR, Raman
    C=N Stretch (Ring) 1550 - 1650 IR, Raman
    C=C Stretch (Ring) 1500 - 1600 IR, Raman
    N-H Bend (Amine) 1580 - 1650 IR

    | C-H Bend (Methyl) | 1370 - 1470 | IR |

    Electrochemical Characterization (Voltammetry, Oxidation/Reduction Potentials)

    Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, determining its oxidation and reduction potentials. The pyrimidine ring, being an electron-deficient system, can typically be reduced. Conversely, the exocyclic amino groups are susceptible to oxidation.

    A cyclic voltammetry experiment on this compound would reveal the potentials at which electron transfer reactions occur. By scanning the potential, one might observe an irreversible oxidation wave corresponding to the oxidation of one or both of the amino groups. The reduction of the pyrimidine ring might occur at negative potentials. The exact potentials provide quantitative data on the ease with which the molecule can donate or accept electrons, which is a fundamental aspect of its chemical reactivity.

    Table 5: Hypothetical Electrochemical Data

    Process Potential (vs. Ag/AgCl) Characteristics
    First Oxidation +0.8 to +1.2 V Likely corresponds to the oxidation of the C4-amino group. Expected to be irreversible.

    | First Reduction | -1.5 to -2.0 V | Likely corresponds to the reduction of the pyrimidine ring. May be reversible or irreversible. |

    Thermal Analysis (TGA, DSC, DTA)

    A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the thermal analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC, and Differential Thermal Analysis - DTA) of the compound this compound.

    While thermal analysis is a crucial technique for characterizing the thermal stability and phase behavior of chemical compounds, it appears that detailed studies on this particular molecule have not been published or are not publicly accessible.

    In general, thermal analysis of related pyrimidine derivatives has been reported in the literature. These studies investigate the decomposition characteristics and thermal stability of various substituted pyrimidines. semanticscholar.orgresearchgate.net For instance, research on novel pyrimidine derivatives has shown that their thermal stability and decomposition kinetics are highly dependent on the nature and position of their substituents. semanticscholar.orgresearchgate.net Such analyses typically involve heating the sample at a constant rate and monitoring the changes in mass (TGA) or heat flow (DSC, DTA) to determine decomposition temperatures, melting points, and other thermal events. semanticscholar.orgresearchgate.net However, without specific experimental data for this compound, any discussion of its thermal properties would be speculative.

    Further research involving the experimental thermal analysis of this compound is necessary to determine its specific thermal profile, including its decomposition pathway and temperature ranges of stability.

    Derivatives and Analogues of 5 Aminomethyl 2,6 Dimethylpyrimidin 4 Amine

    Structure-Property Relationships (Beyond Biological/Clinical)

    The chemical and physical properties of 5-(aminomethyl)-2,6-dimethylpyrimidin-4-amine can be significantly altered through strategic structural modifications. These changes can influence solubility, lipophilicity, and reactivity, which are critical parameters for a range of chemical applications.

    The targeted modification of substituents on the pyrimidine (B1678525) ring or the aminomethyl group can lead to predictable changes in the physicochemical properties of the molecule. For instance, N-alkylation of the aminomethyl group or the 4-amino group can have a substantial impact on the molecule's lipophilicity and solubility. Generally, the addition of alkyl groups increases lipophilicity, which can be quantified by the logarithm of the partition coefficient (logP).

    The introduction of polar functional groups, such as hydroxyl or carboxyl groups, to the alkyl substituents can enhance aqueous solubility. The position of the methyl groups on the pyrimidine ring also influences the compound's basicity (pKa). The electron-donating nature of the methyl groups at the 2- and 6-positions increases the electron density on the ring nitrogens, thereby affecting their protonation state. The relative positions of these groups can lead to subtle differences in pKa values among isomers.

    ModificationExpected Impact on Lipophilicity (logP)Expected Impact on Aqueous SolubilityRationale
    N-methylation of aminomethyl groupIncreaseDecreaseAddition of a nonpolar methyl group. rsc.org
    Introduction of a hydroxyl group on an N-alkyl substituentDecreaseIncreaseIntroduction of a polar hydroxyl group capable of hydrogen bonding.
    Shifting a methyl group from position 6 to 5Minimal ChangeMinimal ChangeIsomeric change with similar overall composition.
    Table 1: Predicted Effects of Substituent Modifications on Physicochemical Properties.

    Structural modifications to this compound can significantly influence its chemical reactivity and coordination behavior. The aminomethyl group at the 5-position is a key site for reactions with electrophiles. The nucleophilicity of this primary amine can be modulated by the electronic effects of the substituents on the pyrimidine ring. The two methyl groups at positions 2 and 6 are electron-donating, which slightly enhances the nucleophilicity of the aminomethyl group.

    The pyrimidine ring itself contains nitrogen atoms that can act as coordination sites for metal ions. The steric hindrance provided by the methyl groups at the 2- and 6-positions can influence the geometry of the resulting metal complexes. For instance, in the coordination of aminopyrimidyl ligands with silver(I) ions, the presence and position of methyl groups play a crucial role in determining the final structure of the coordination complexes. sciencenet.cn The aminomethyl group provides an additional coordination site, allowing the molecule to act as a bidentate or bridging ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). The reactivity of the pyrimidine ring can also be enhanced by N-alkylation, making it more susceptible to nucleophilic attack. wur.nl

    Structural FeatureImpact on ReactivityImpact on Coordination
    Aminomethyl group at C5Primary site for nucleophilic attack on electrophiles.Acts as a coordination site for metal ions.
    Methyl groups at C2 and C6Slightly increase the nucleophilicity of the aminomethyl group through an inductive effect.Introduce steric hindrance, influencing the geometry of metal complexes. sciencenet.cn
    Pyrimidine ring nitrogensCan undergo quaternization, increasing the ring's susceptibility to nucleophilic attack. wur.nlPrimary coordination sites for metal ions.
    Table 2: Influence of Structural Features on Reactivity and Coordination.

    Synthesis of Isomeric and Homologous Compounds

    The synthesis of isomers and homologues of this compound allows for a systematic investigation of structure-activity relationships. Standard methods for pyrimidine synthesis can be adapted to produce these related compounds.

    Positional isomers, such as 4-(aminomethyl)-2,6-dimethylpyrimidin-5-amine, can be synthesized through multi-step reaction sequences. One common approach involves the construction of the substituted pyrimidine ring from acyclic precursors. For example, the condensation of a β-dicarbonyl compound with guanidine (B92328) can yield a 2-aminopyrimidine (B69317) core, which can then be further functionalized. google.com The synthesis of 4-amino-2,6-dimethylpyrimidine (B18327) has been achieved by the trimerization of acetonitrile (B52724) in the presence of a strong base like potassium methoxide. orgsyn.org

    Homologous compounds, such as those with an extended alkyl chain between the amino group and the pyrimidine ring (e.g., 5-(2-aminoethyl)-2,6-dimethylpyrimidin-4-amine), can be prepared by modifying the starting materials. For instance, using a malonic ester derivative with a longer aminoalkyl side chain in the condensation reaction with guanidine would lead to the desired homologue. The synthesis of 2-methyl-4-amino-5-aminomethylpyrimidine, a key intermediate for thiamine (B1217682) (Vitamin B1), has been extensively studied, with various routes starting from materials like acrylonitrile (B1666552) or acetonitrile. google.com These synthetic strategies can be adapted to produce a variety of homologues.

    Design of Conformationally Restricted Analogues

    Restricting the conformation of flexible molecules like this compound can provide valuable insights into its bioactive conformation and enhance its binding affinity to specific targets. Cyclization is a common strategy to achieve conformational rigidity.

    One approach involves linking the aminomethyl side chain to another part of the molecule, either the pyrimidine ring itself or a substituent on the ring. For example, intramolecular cyclization could be designed to form a new ring system that locks the relative positions of the amino group and the pyrimidine core. Strategies used in peptide cyclization, such as linking an N-terminal group to a side chain, can be conceptually applied here. nih.govresearchgate.netnih.govrsc.org

    Another strategy is to incorporate the aminopyrimidine moiety into a larger, more rigid scaffold. This could involve synthesizing bicyclic or polycyclic structures where the pyrimidine ring is fused to another ring system. The choice of the cyclization strategy and the length and nature of the linker used to create the new ring are critical in determining the final conformation of the molecule.

    Incorporation into Hybrid Molecular Systems

    The unique structural features of this compound make it an attractive building block for the construction of larger, hybrid molecular systems. These systems can combine the properties of the aminopyrimidine core with those of other molecular entities, such as peptides, polymers, or metal-organic frameworks.

    The primary amine of the aminomethyl group serves as a convenient handle for conjugation to other molecules. For instance, it can be coupled to the C-terminus of a peptide sequence using standard peptide coupling reagents to form a peptide-pyrimidine conjugate. nih.govnih.govluxembourg-bio.combachem.com Such conjugates could have applications in targeted drug delivery or as probes for biological systems.

    The nitrogen atoms of the pyrimidine ring and the aminomethyl side chain can act as ligands for the construction of metal-organic frameworks (MOFs). sciencenet.cnmdpi.com By coordinating with metal ions, these aminopyrimidine derivatives can form porous, crystalline materials with potential applications in gas storage, separation, and catalysis. The steric and electronic properties of the substituents on the pyrimidine ring will influence the structure and properties of the resulting MOF. The ability of aminopyrimidines to form well-defined hydrogen bonding networks also makes them valuable components in the field of supramolecular chemistry for the design of self-assembling systems. mdpi.com

    Future Research Directions and Perspectives in Academic Chemical Sciences

    Unexplored Reactivity Pathways and Functionalization Opportunities

    While the fundamental synthesis of 5-(aminomethyl)-2,6-dimethylpyrimidin-4-amine is established, its full reactive potential remains largely untapped. Future research should pivot towards exploring novel functionalization strategies that can further diversify its chemical space.

    Late-Stage Functionalization: A significant area for development is the late-stage functionalization of the pyrimidine (B1678525) core. berkeley.eduacs.orgnih.gov Methodologies such as transition-metal-catalyzed C-H activation could enable the direct introduction of various substituents onto the pyrimidine ring, bypassing the need for de novo synthesis for each new derivative. youtube.comyoutube.comyoutube.com This approach is particularly valuable for rapidly generating analogues with tailored electronic and steric properties.

    Functionalization of the Aminomethyl Group: The primary amine of the aminomethyl substituent offers a versatile handle for a myriad of chemical transformations. Beyond simple acylation or alkylation, opportunities lie in its use in multicomponent reactions, the formation of Schiff bases for further elaboration, and its incorporation into more complex heterocyclic systems.

    Selective N-Functionalization: The presence of multiple nitrogen atoms (two ring nitrogens and two exocyclic amino groups) with differing basicities and nucleophilicities presents a challenge and an opportunity for selective functionalization. Developing synthetic protocols to selectively target one nitrogen atom over the others would unlock a vast array of novel derivatives with distinct functionalities.

    Development of Asymmetric Synthetic Methodologies

    The aminomethyl group in this compound is a prochiral center. The development of asymmetric synthetic methods to introduce chirality at this position would be a significant advancement, opening doors to its application in stereoselective synthesis and as a chiral ligand.

    Catalytic Asymmetric Reductive Amination: A promising approach is the catalytic asymmetric reductive amination of a suitable precursor, such as a 5-formyl-2,6-dimethylpyrimidin-4-amine. digitellinc.com The use of chiral catalysts, including those based on iridium or rhodium, could facilitate the enantioselective formation of the chiral amine. digitellinc.comnih.gov

    Enantioselective C-H Amination: Advances in catalytic enantioselective C-H amidation and amination could provide a direct route to chiral aminomethylpyrimidines from the corresponding 5-methyl derivative. mdpi.com This would represent a highly atom-economical and efficient strategy.

    Synthesis of Chiral Heterocycles: The chiral aminomethyl group can serve as a scaffold for the synthesis of more complex chiral nitrogen heterocycles through enantioselective intramolecular aminative functionalization of appropriately designed precursors. rsc.orgresearchgate.net

    Integration with Flow Chemistry and Automated Synthesis

    The principles of flow chemistry offer numerous advantages for the synthesis and library generation of this compound derivatives, including enhanced reaction control, improved safety, and scalability.

    Continuous Flow Synthesis: Transitioning the synthesis of the core structure and its subsequent functionalization reactions to continuous flow processes can lead to higher yields and purity. researchgate.net Automated flow systems can enable rapid optimization of reaction conditions and facilitate on-demand production.

    High-Throughput Library Synthesis: The integration of automated flow chemistry with high-throughput screening technologies would enable the rapid generation and evaluation of large libraries of this compound derivatives. This is particularly relevant for drug discovery and materials science applications where a diverse set of compounds is required for structure-activity relationship studies.

    Advanced Computational Studies on Reaction Dynamics and Excited States

    Computational chemistry can provide invaluable insights into the reactivity, electronic structure, and photophysical properties of this compound, guiding experimental design and interpretation.

    Reaction Mechanism and Dynamics: Density Functional Theory (DFT) and other computational methods can be employed to elucidate the mechanisms of its reactions, predict the regioselectivity of functionalization, and understand the role of catalysts in asymmetric transformations.

    Excited State Properties: Time-dependent DFT (TD-DFT) calculations can be used to investigate the excited state properties of the molecule and its derivatives. figshare.com This is crucial for predicting their photophysical behavior, such as absorption and emission spectra, and for designing novel photoactive materials. Understanding the influence of substituents on the excited state dynamics will be key to tailoring these properties.

    Expansion into Novel Material Platforms (e.g., MOFs, COFs)

    The multidentate nature of this compound, with its multiple nitrogen atoms, makes it an excellent candidate as a building block for the construction of novel porous materials.

    Metal-Organic Frameworks (MOFs): The pyrimidine nitrogen atoms and the exocyclic amino groups can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks. tandfonline.com The porous nature and tunable properties of these MOFs could be exploited in areas such as gas storage, separation, and catalysis.

    Covalent-Organic Frameworks (COFs): The amine functionalities can participate in condensation reactions with other organic linkers to form covalent-organic frameworks. The resulting COFs would possess a regular porous structure and could be designed to exhibit specific properties, such as high thermal stability and chemical resistance, for applications in catalysis and electronics.

    Interdisciplinary Research within Pure Chemistry Subfields

    The unique structural features of this compound position it at the nexus of several pure chemistry subfields, offering numerous opportunities for interdisciplinary research.

    Organic and Supramolecular Chemistry: The molecule's hydrogen bonding capabilities, arising from its amino groups, make it an interesting target for studies in supramolecular chemistry and crystal engineering. ias.ac.inresearchgate.nettandfonline.comnih.govsciencenet.cn The formation of co-crystals and other supramolecular assemblies could lead to materials with novel physical and chemical properties.

    Inorganic and Coordination Chemistry: The compound can act as a versatile ligand in coordination chemistry, forming complexes with a wide range of metal ions. mdpi.com The study of the synthesis, structure, and properties of these coordination complexes could reveal interesting magnetic, electronic, or catalytic behaviors.

    Q & A

    Q. What are the recommended methodologies for synthesizing 5-(Aminomethyl)-2,6-dimethylpyrimidin-4-amine, and how can reaction conditions be optimized?

    Synthesis of pyrimidine derivatives typically involves multi-step reactions, such as cyclocondensation of amidines with β-diketones or halogenated intermediates. For this compound, a plausible route may involve:

    • Step 1 : Formation of the pyrimidine core via cyclization of a guanidine derivative with a β-keto ester.
    • Step 2 : Functionalization at the 5-position via nucleophilic substitution or reductive amination to introduce the aminomethyl group.
      Optimization should focus on solvent polarity (e.g., DMF for polar intermediates), temperature control (60–100°C for cyclization), and catalysts (e.g., Pd/C for hydrogenation steps). Computational reaction path screening (e.g., using quantum chemical calculations) can predict energy barriers and guide experimental parameter selection .

    Q. How can the purity and structural integrity of this compound be validated post-synthesis?

    • Analytical Techniques :
      • HPLC/GC-MS : Quantify purity (>95% recommended for biological assays) and detect residual solvents.
      • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methyl groups at 2,6-positions and aminomethyl at C5).
      • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of stereochemistry, if applicable .
    • Separation Technologies : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity fractions .

    Q. What are the stability considerations for this compound under laboratory storage conditions?

    • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation of the aminomethyl group.
    • Stability Screening : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess hydrolytic or oxidative degradation .

    Q. What preliminary assays are recommended to evaluate its biological activity?

    • In vitro Screening :
      • Enzyme inhibition assays (e.g., kinase or dehydrogenase targets) at 10 µM–1 mM concentrations.
      • Cytotoxicity profiling (MTT assay) in mammalian cell lines (e.g., HEK293, HepG2).
    • Structure-Activity Relationship (SAR) : Compare activity with analogs lacking the aminomethyl or methyl groups to identify critical substituents .

    Advanced Research Questions

    Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

    • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., docking with kinases) to identify binding hotspots.
    • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic properties (e.g., charge distribution at the aminomethyl group) to optimize hydrogen-bonding interactions.
    • Machine Learning : Train models on existing pyrimidine bioactivity data to predict novel derivatives .

    Q. What experimental strategies resolve contradictions in observed biological activity across studies?

    • Meta-Analysis : Systematically compare assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) to identify confounding variables.
    • Orthogonal Assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity).
    • Dosage-Response Curves : Ensure activity is concentration-dependent and reproducible across ≥3 independent replicates .

    Q. How can reaction kinetics and mechanistic studies improve synthetic yield?

    • In situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imine or enamine intermediates).
    • Kinetic Isotope Effects (KIE) : Study deuterated analogs to identify rate-determining steps (e.g., proton transfer in cyclization).
    • Microreactor Technology : Enhance mixing and heat transfer for exothermic steps (e.g., aminomethylation) .

    Q. What interdisciplinary approaches integrate this compound into materials science or catalysis?

    • Coordination Chemistry : Screen metal complexes (e.g., Cu²⁺, Fe³⁺) for catalytic activity in oxidation reactions.
    • Polymer Functionalization : Graft onto polymeric backbones (e.g., PEG) via amine-reactive linkers for drug delivery systems.
    • Surface Modification : Immobilize on silica nanoparticles for heterogeneous catalysis .

    Q. Methodological Resources

    • Synthetic Protocols : PubChem data (CID-specific properties) and ICReDD’s reaction path search tools .
    • Safety Compliance : Follow OSHA/HCS guidelines for handling amines and pyrimidines .
    • Data Management : Use chemical software (e.g., Schrödinger, Gaussian) for simulation and data encryption .

    Retrosynthesis Analysis

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    Reactant of Route 1
    5-(Aminomethyl)-2,6-dimethylpyrimidin-4-amine
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    Reactant of Route 2
    5-(Aminomethyl)-2,6-dimethylpyrimidin-4-amine

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.